5,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine
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Overview
Description
Starting Material: 5,7-difluoro-2-methylbenzofuran
Reagents: Ammonia, hydrogen gas
Conditions: High pressure, palladium on carbon catalyst
Reaction: Amination to introduce the amine group at position 3
Industrial Production Methods:
Industrial production of 5,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
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Formation of the Benzofuran Core:
Starting Material: 2,4-difluorophenol
Reagents: Methyl iodide, potassium carbonate
Conditions: Reflux in acetone
Reaction: Methylation of 2,4-difluorophenol to form 2,4-difluoroanisole
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Cyclization:
Starting Material: 2,4-difluoroanisole
Reagents: Sodium hydride, 1,3-dibromo-2-propanol
Conditions: Reflux in tetrahydrofuran
Reaction: Formation of the benzofuran ring through cyclization
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Aqueous or organic solvents
Products: Oxidized derivatives of the benzofuran ring
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Reduction:
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Anhydrous solvents
Products: Reduced forms of the compound, such as alcohols or amines
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Substitution:
Reagents: Halogenating agents, nucleophiles
Conditions: Various solvents and temperatures
Products: Substituted benzofuran derivatives
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Acetone, tetrahydrofuran, aqueous solutions
Catalysts: Palladium on carbon, sodium hydride
Major Products:
Oxidized Derivatives: Carboxylic acids, ketones
Reduced Derivatives: Alcohols, amines
Substituted Derivatives: Halogenated benzofurans, nucleophile-substituted benzofurans
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Receptor Binding: Studied for its binding affinity to various biological receptors.
Medicine:
Drug Development: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Antimicrobial Activity: Exhibits antimicrobial properties against certain bacterial strains.
Industry:
Material Science: Used in the development of new materials with specific electronic properties.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 5,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with biological receptors to modulate their activity.
Signal Transduction Pathways: Affecting intracellular signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
- 5,7-Difluoro-2-methylbenzofuran
- 2,3-Dihydro-1-benzofuran-3-amine
- 5,7-Difluoro-2,3-dihydro-1-benzofuran
Comparison:
- Structural Differences: The presence of fluorine atoms and the amine group at specific positions make 5,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine unique compared to its analogs.
- Biological Activity: The specific substitutions on the benzofuran ring can significantly alter the biological activity and pharmacological properties of the compound.
- Chemical Reactivity: Differences in reactivity due to the presence of electron-withdrawing or electron-donating groups.
Properties
Molecular Formula |
C9H9F2NO |
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Molecular Weight |
185.17 g/mol |
IUPAC Name |
5,7-difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H9F2NO/c1-4-8(12)6-2-5(10)3-7(11)9(6)13-4/h2-4,8H,12H2,1H3 |
InChI Key |
OCLQVTSUNIZYKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=C(O1)C(=CC(=C2)F)F)N |
Origin of Product |
United States |
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